4-(3-Nitrobenzyl)morpholine
Overview
Description
2-Methylthioadenosine-5’-O-triphosphate, commonly referred to as ATP, 2-meS, is an analogue of adenosine triphosphate (ATP). In this compound, the hydrogen atom at position 2 of the adenine nucleobase is replaced by a methylthio group. This modification makes ATP, 2-meS a potent agonist of P2Y purinoceptors and an inhibitor of soluble guanylate cyclase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP, 2-meS typically involves the modification of adenosine triphosphate (ATP) through the introduction of a methylthio group at the 2-position of the adenine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and methylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the methylthio group without affecting other functional groups on the ATP molecule .
Industrial Production Methods
Industrial production of ATP, 2-meS involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often stored as an aqueous solution at low temperatures to maintain stability and prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
ATP, 2-meS undergoes various chemical reactions, including:
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving ATP, 2-meS include enzymes such as ATP hydrolase and various phosphorylating agents. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from the hydrolysis of ATP, 2-meS are ADP and Pi. In phosphorylation reactions, the products depend on the specific substrates involved but generally include phosphorylated intermediates and ADP .
Scientific Research Applications
ATP, 2-meS has a wide range of applications in scientific research, including:
Biochemistry: Used as a tool to study purinergic signaling pathways and the role of P2Y purinoceptors in various cellular processes.
Pharmacology: Investigated for its potential therapeutic effects in modulating immune responses and inhibiting soluble guanylate cyclase.
Molecular Biology: Employed in studies of ATP-dependent processes and as a substrate in enzymatic assays.
Medical Research: Explored for its potential in treating diseases related to purinergic signaling dysregulation.
Mechanism of Action
ATP, 2-meS exerts its effects primarily through its interaction with P2Y purinoceptors, which are a class of G protein-coupled receptors. Upon binding to these receptors, ATP, 2-meS activates intracellular signaling pathways that regulate various physiological processes, including immune responses and vascular tone . Additionally, ATP, 2-meS inhibits soluble guanylate cyclase, leading to decreased cyclic guanosine monophosphate (cGMP) levels and modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The parent compound of ATP, 2-meS, involved in energy transfer and signaling in cells.
2-Chloro-ATP: Another ATP analogue with a chlorine atom at the 2-position, used in similar research applications.
2-Azido-ATP: An ATP analogue with an azido group at the 2-position, often used in photoaffinity labeling studies.
Uniqueness of ATP, 2-meS
ATP, 2-meS is unique due to its specific modification at the 2-position with a methylthio group, which confers distinct biological activities, such as potent agonism of P2Y purinoceptors and inhibition of soluble guanylate cyclase. These properties make ATP, 2-meS a valuable tool in research focused on purinergic signaling and related therapeutic applications .
Properties
IUPAC Name |
4-[(3-nitrophenyl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMTYLSFKKOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354812 | |
Record name | 4-(3-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-57-8 | |
Record name | 4-(3-nitrobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.